1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the thiadiazole ring.
Introduction of the Indolin-1-yl Group: The indolin-1-yl group is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with an indolin-1-yl halide.
Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with cyclohexyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the indolin-1-yl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1-Cyclohexyl-3-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
1-Cyclohexyl-3-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)urea: This compound has a similar structure but with a thiophen-2-yl group instead of the thiadiazole ring.
2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: This compound contains an imidazole ring and a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S2/c25-16(24-11-10-13-6-4-5-9-15(13)24)12-27-19-23-22-18(28-19)21-17(26)20-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,10-12H2,(H2,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFCHCWAEUWMLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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